molecular formula C12H12N2O3 B13787927 Spiro[1,3-diazolidine-5,5'-2H,3H,4H-benzo[F]oxepane]-2,4-dione

Spiro[1,3-diazolidine-5,5'-2H,3H,4H-benzo[F]oxepane]-2,4-dione

Katalognummer: B13787927
Molekulargewicht: 232.23 g/mol
InChI-Schlüssel: NJICYTVNRMCKCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spiro[1,3-diazolidine-5,5’-2H,3H,4H-benzo[F]oxepane]-2,4-dione: is a complex organic compound characterized by its unique spiro structureIts molecular formula is C12H12N2O3, and it has a molecular weight of 232.24 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[1,3-diazolidine-5,5’-2H,3H,4H-benzo[F]oxepane]-2,4-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Spiro[1,3-diazolidine-5,5’-2H,3H,4H-benzo[F]oxepane]-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the reaction pathway and the yield of the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can lead to various reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, Spiro[1,3-diazolidine-5,5’-2H,3H,4H-benzo[F]oxepane]-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding. Its structural features allow it to interact with various biological targets, making it useful for drug discovery and development .

Medicine

Its ability to modulate biological pathways can be harnessed for treating various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its versatility makes it valuable for developing new industrial processes and products .

Wirkmechanismus

The mechanism of action of Spiro[1,3-diazolidine-5,5’-2H,3H,4H-benzo[F]oxepane]-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biological responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of Spiro[1,3-diazolidine-5,5’-2H,3H,4H-benzo[F]oxepane]-2,4-dione lies in its specific spiro structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, as it can offer unique interactions and reactivity compared to other similar compounds .

Eigenschaften

Molekularformel

C12H12N2O3

Molekulargewicht

232.23 g/mol

IUPAC-Name

spiro[3,4-dihydro-2H-1-benzoxepine-5,5'-imidazolidine]-2',4'-dione

InChI

InChI=1S/C12H12N2O3/c15-10-12(14-11(16)13-10)6-3-7-17-9-5-2-1-4-8(9)12/h1-2,4-5H,3,6-7H2,(H2,13,14,15,16)

InChI-Schlüssel

NJICYTVNRMCKCW-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(C3=CC=CC=C3OC1)C(=O)NC(=O)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.